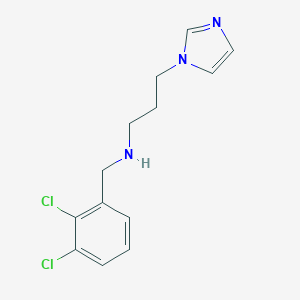
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DCB-IP3 and belongs to the class of imidazole-based compounds. DCB-IP3 is a potent inhibitor of the inositol trisphosphate receptor (IP3R), which is an intracellular calcium channel.
作用机制
DCB-IP3 acts as a potent inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, which is an intracellular calcium channel. N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine plays a crucial role in regulating calcium signaling within cells. DCB-IP3 binds to the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine and inhibits its function, leading to a decrease in intracellular calcium levels. This decrease in calcium levels has been shown to have a variety of physiological effects, including inducing apoptosis in cancer cells, reducing neuroinflammation, and improving cardiac function.
Biochemical and Physiological Effects:
DCB-IP3 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DCB-IP3 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DCB-IP3 has been shown to improve cardiac function by reducing cardiac hypertrophy and improving cardiac contractility.
实验室实验的优点和局限性
One of the major advantages of DCB-IP3 is its potency as an inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. This allows for the study of the physiological effects of decreased intracellular calcium levels. However, one limitation of DCB-IP3 is its specificity for the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. It may also inhibit other calcium channels, leading to off-target effects.
未来方向
There are several future directions for the study of DCB-IP3. One potential direction is the development of DCB-IP3 analogs with improved specificity for the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine. Another direction is the study of DCB-IP3 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of DCB-IP3 in treating other diseases, such as autoimmune diseases, should be explored. Finally, the development of DCB-IP3 as a potential therapeutic agent for veterinary medicine should also be investigated.
Conclusion:
DCB-IP3 is a potent inhibitor of the N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine that has gained significant attention in scientific research in recent years. It has a variety of potential therapeutic applications, including anti-cancer, anti-inflammatory, and cardiovascular effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCB-IP3 have been discussed in this paper. Further research is needed to fully understand the potential of DCB-IP3 as a therapeutic agent.
合成方法
DCB-IP3 can be synthesized using a multi-step process. The first step involves the synthesis of 2,3-dichlorobenzyl chloride by reacting 2,3-dichlorotoluene with thionyl chloride. The second step involves the synthesis of 3-(1H-imidazol-1-yl)propan-1-amine by reacting 1H-imidazole with 3-chloro-1-propanamine. The final step involves the reaction of 2,3-dichlorobenzyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine to form DCB-IP3.
科学研究应用
DCB-IP3 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. DCB-IP3 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models. DCB-IP3 has also been studied for its potential use in treating cardiovascular diseases by reducing cardiac hypertrophy and improving cardiac function.
属性
产品名称 |
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
分子式 |
C13H15Cl2N3 |
分子量 |
284.18 g/mol |
IUPAC 名称 |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H15Cl2N3/c14-12-4-1-3-11(13(12)15)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 |
InChI 键 |
OQWRETIMQOUOTC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2 |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)






![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

